molecular formula C11H15BrClN B2557422 1-(3-Bromophenyl)piperidine hydrochloride CAS No. 2375259-03-1

1-(3-Bromophenyl)piperidine hydrochloride

Cat. No.: B2557422
CAS No.: 2375259-03-1
M. Wt: 276.6
InChI Key: CTUYTAZWPFBHPE-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)piperidine hydrochloride is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a bromophenyl group attached to a piperidine ring, which is further stabilized as a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)piperidine hydrochloride typically involves the reaction of 3-bromobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can further streamline the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)piperidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The piperidine ring can be oxidized to form piperidone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form the corresponding piperidine derivative using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and catalysts like palladium on carbon.

    Oxidation: Oxidizing agents like potassium permanganate, solvents like acetone or dichloromethane.

    Reduction: Reducing agents like lithium aluminum hydride, solvents like tetrahydrofuran or diethyl ether.

Major Products Formed:

  • Substituted piperidine derivatives
  • Piperidone derivatives
  • Reduced piperidine derivatives

Scientific Research Applications

1-(3-Bromophenyl)piperidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a tool for studying neurotransmitter systems.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group can engage in π-π interactions with aromatic residues in the target protein, while the piperidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(2-Bromophenyl)piperidine
  • 1-(4-Bromophenyl)piperidine
  • 4-(3-Bromophenoxy)piperidine hydrochloride

Comparison: 1-(3-Bromophenyl)piperidine hydrochloride is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and binding affinity. Compared to its isomers, it may exhibit different pharmacological profiles and chemical reactivity, making it a valuable compound for specific research applications.

Properties

IUPAC Name

1-(3-bromophenyl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.ClH/c12-10-5-4-6-11(9-10)13-7-2-1-3-8-13;/h4-6,9H,1-3,7-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUYTAZWPFBHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=CC=C2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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